(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol (3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17899365
InChI: InChI=1S/C9H16O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7+,8+/m1/s1
SMILES:
Molecular Formula: C9H16O5
Molecular Weight: 204.22 g/mol

(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol

CAS No.:

Cat. No.: VC17899365

Molecular Formula: C9H16O5

Molecular Weight: 204.22 g/mol

* For research use only. Not for human or veterinary use.

(3AS,4S,7R,7aS)-4-methoxy-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-7-ol -

Specification

Molecular Formula C9H16O5
Molecular Weight 204.22 g/mol
IUPAC Name (3aS,4S,7R,7aS)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol
Standard InChI InChI=1S/C9H16O5/c1-9(2)13-6-5(10)4-12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6+,7+,8+/m1/s1
Standard InChI Key YJRSYLLAIOOPEJ-KVPKETBZSA-N
Isomeric SMILES CC1(O[C@H]2[C@@H](CO[C@@H]([C@H]2O1)OC)O)C
Canonical SMILES CC1(OC2C(COC(C2O1)OC)O)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (3aS,4S,7R,7aS)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH- dioxolo[4,5-c]pyran-7-ol, delineates a bicyclic framework comprising a tetrahydrofuran ring fused to a dioxole moiety. Key structural features include:

  • Fused Ring System: A dioxolo[4,5-c]pyran scaffold with methoxy (–OCH₃) and hydroxyl (–OH) groups at positions 4 and 7, respectively.

  • Stereochemistry: Absolute configurations at positions 3a, 4, 7, and 7a are defined as (3aS,4S,7R,7aS), critical for molecular interactions.

  • Protective Groups: The 2,2-dimethyl substituents on the dioxole ring enhance stability against hydrolysis.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₉H₁₆O₅
Molecular Weight204.22 g/mol
IUPAC Name(3aS,4S,7R,7aS)-4-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH- dioxolo[4,5-c]pyran-7-ol
Stereochemical Centers4 (3aS,4S,7R,7aS)

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of this compound involves stereoselective strategies to control the four chiral centers:

  • Carbohydrate Precursors: D-Mannose or D-galactose derivatives serve as starting materials due to their inherent stereochemical complexity .

  • Protective Group Strategy: Sequential silylation (e.g., tert-butyldimethylsilyl) and methoxylation are employed to direct regioselectivity .

  • Cyclization: Acid-catalyzed cyclization forms the dioxolane ring, while Grignard reactions introduce methyl groups.

Table 2: Comparative Synthetic Routes for Related Dioxolane Derivatives

CompoundKey StepsYield (%)Reference
(3aS,4R,7R,7aS)-4-Methoxy analogSilylation → Methoxylation → Cyclization62
Triisopropylsilyl-protected derivativeSilyl ether formation → Ring closure55

Challenges in Stereocontrol

  • Epimerization Risk: Basic conditions during methoxylation may invert configurations at C7.

  • Purification: Diastereomeric separation requires chiral HPLC or recrystallization .

CompoundActivity (IC₅₀)Target
(3aS,4S,7S,7aR)-Dimethyl dioxolane12 µM (Antiproliferative)HeLa cells
Triisopropylsilyl-protected analog InactiveN/A

Applications in Chemical Research

Chiral Building Blocks

The compound’s rigid bicyclic framework makes it valuable for synthesizing:

  • Peptide Mimetics: Incorporation into β-amino acids for conformational restriction .

  • Natural Product Synthesis: Intermediate in terpene and alkaloid pathways .

Material Science

  • Polymer Additives: Dioxolane moieties improve thermal stability in polyesters.

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